molecular formula C18H15NO3 B1433615 4-(3,5-Dimethoxybenzoyl)quinoline CAS No. 1706462-40-9

4-(3,5-Dimethoxybenzoyl)quinoline

Cat. No.: B1433615
CAS No.: 1706462-40-9
M. Wt: 293.3 g/mol
InChI Key: MMTSRZMFIFWDJT-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxybenzoyl)quinoline is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have gained attention in recent years due to their potential therapeutic and environmental applications. The compound exhibits intriguing properties, making it a valuable tool for various scientific studies, from drug development to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxybenzoyl)quinoline typically involves the condensation of 3,5-dimethoxybenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to produce the compound in a more environmentally friendly and cost-effective manner .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxybenzoyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while reduction may produce quinoline-4-methanol derivatives .

Scientific Research Applications

4-(3,5-Dimethoxybenzoyl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxybenzoyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 4-(3,5-Dimethoxybenzoyl)quinoline, known for its antimalarial properties.

    Quinolone: A class of compounds with antibacterial activity, structurally related to quinoline.

    4-Phenylquinoline: Another quinoline derivative with potential biological activities.

Uniqueness

This compound is unique due to the presence of the 3,5-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its versatility in scientific research .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-13-9-12(10-14(11-13)22-2)18(20)16-7-8-19-17-6-4-3-5-15(16)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTSRZMFIFWDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=NC3=CC=CC=C23)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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